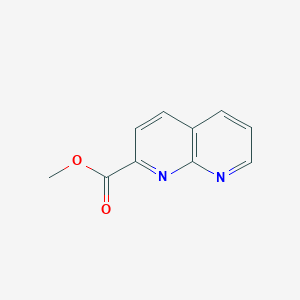
Methyl 1,8-naphthyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,8-naphthyridine-2-carboxylate, also known as MNMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. MNMC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of Methyl 1,8-naphthyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1,8-naphthyridine-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Effets Biochimiques Et Physiologiques
Methyl 1,8-naphthyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Methyl 1,8-naphthyridine-2-carboxylate has been shown to have neuroprotective effects, including the ability to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 1,8-naphthyridine-2-carboxylate for lab experiments is its relatively low cost and ease of synthesis. Methyl 1,8-naphthyridine-2-carboxylate is also stable under a wide range of conditions and can be easily modified to optimize its properties for specific applications. However, Methyl 1,8-naphthyridine-2-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on Methyl 1,8-naphthyridine-2-carboxylate. One area of interest is the development of Methyl 1,8-naphthyridine-2-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the exploration of Methyl 1,8-naphthyridine-2-carboxylate as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Methyl 1,8-naphthyridine-2-carboxylate could be further investigated for its potential as an anti-tumor agent and as a modulator of oxidative stress.
Méthodes De Synthèse
Methyl 1,8-naphthyridine-2-carboxylate can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method for synthesizing Methyl 1,8-naphthyridine-2-carboxylate is the Pinner reaction, which involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of hydrochloric acid and sodium hydroxide.
Applications De Recherche Scientifique
Methyl 1,8-naphthyridine-2-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in coordination chemistry, and as an intermediate in the synthesis of other heterocyclic compounds. Methyl 1,8-naphthyridine-2-carboxylate has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
125902-26-3 |
|---|---|
Nom du produit |
Methyl 1,8-naphthyridine-2-carboxylate |
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
methyl 1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-5-4-7-3-2-6-11-9(7)12-8/h2-6H,1H3 |
Clé InChI |
PAUWJGNLAVWRMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
SMILES canonique |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



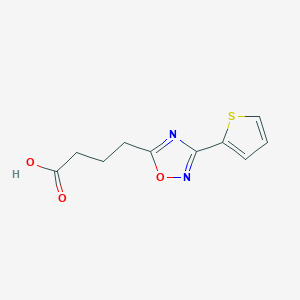
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
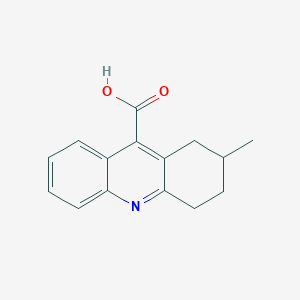
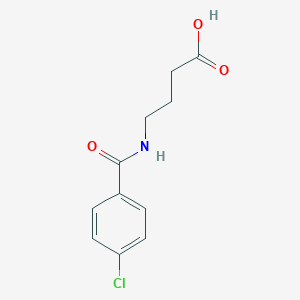
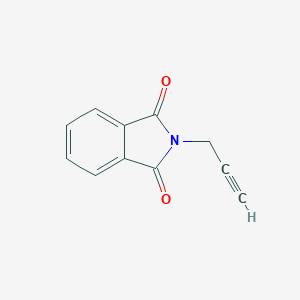

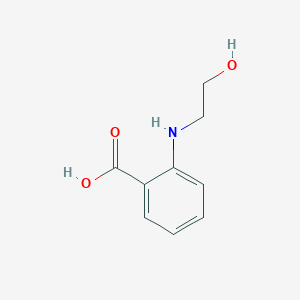
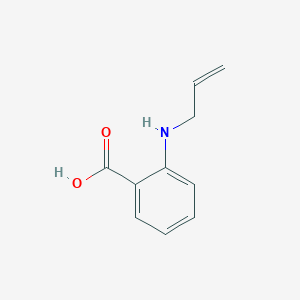

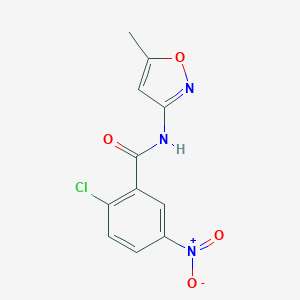

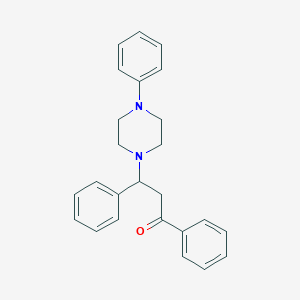
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)